gamma-Hexabromocyclododecane

Vue d'ensemble

Description

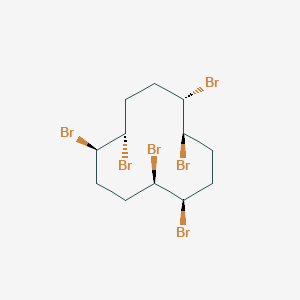

Gamma-Hexabromocyclododecane is a brominated flame retardant widely used in various industries. It is one of the three main isomers of hexabromocyclododecane, the other two being alpha-hexabromocyclododecane and beta-hexabromocyclododecane. This compound is primarily used to enhance the fire resistance of materials such as polystyrene foams, textiles, and electronic equipment .

Méthodes De Préparation

Gamma-Hexabromocyclododecane is synthesized through the bromination of cyclododecatriene. The reaction typically involves the use of bromine in the presence of a solvent such as methanol or acetonitrile. The reaction conditions, including temperature and reaction time, are carefully controlled to maximize the yield of the gamma isomer . Industrial production methods often involve continuous bromination processes to ensure consistent quality and high production rates .

Analyse Des Réactions Chimiques

Gamma-Hexabromocyclododecane undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Involves the removal of bromine atoms, resulting in lower brominated compounds.

Substitution: Bromine atoms can be replaced by other functional groups under specific conditions.

Common reagents used in these reactions include hydroxyl radicals, hydrogen atoms, and various reducing agents. The major products formed from these reactions include pentabromocyclododecanes and other lower brominated derivatives .

Applications De Recherche Scientifique

Toxicological Studies

Research has extensively focused on the toxicological effects of γ-HBCD, particularly its impact on neurological development and endocrine function. Key findings include:

- Neurodevelopmental Effects : Studies indicate that developmental exposure to γ-HBCD can lead to alterations in learning and memory in animal models. For instance, Eriksson et al. (2006) demonstrated that exposure affected cognitive functions in mice .

- Endocrine Disruption : Research has shown that γ-HBCD may disrupt steroidogenesis in Leydig cells, affecting testosterone production and overall reproductive health .

Pharmacokinetics

The pharmacokinetics of γ-HBCD have been modeled to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption and Metabolism : A study involving adult female C57BL/6 mice revealed that approximately 85% of an administered dose was absorbed following oral exposure. The liver was identified as the primary depot for γ-HBCD .

- Metabolite Identification : Distinct metabolites of γ-HBCD were identified in feces and urine, suggesting complex metabolic pathways that may influence toxicity and environmental persistence .

Persistence and Bioaccumulation

As a POP, γ-HBCD poses significant environmental concerns due to its persistence and potential for bioaccumulation in wildlife and humans. Research indicates that while it is rapidly metabolized in laboratory settings, its long-term effects in natural ecosystems remain poorly understood .

Regulatory Perspectives

Regulatory bodies have begun to scrutinize the use of HBCD due to its environmental impact. The Australian government has noted potential adverse effects associated with HBCD exposure, leading to recommendations for reduced use where alternatives are available .

Risk Assessment Framework

A case study applying a tiered testing approach for human health risk assessment highlighted the need for comprehensive evaluations of HBCD's effects on human health and the environment. This framework emphasizes the importance of understanding both acute and chronic exposure risks .

Metabolomic Profiling

Another study utilized serum metabolomic profiling to assess the effects of oral γ-HBCD exposure in neonatal mice, revealing significant changes in metabolic pathways associated with energy metabolism and oxidative stress responses .

Data Tables

| Study | Focus Area | Key Findings |

|---|---|---|

| Eriksson et al., 2006 | Neurodevelopment | Altered learning/memory in mice |

| Szabo et al., 2010 | Pharmacokinetics | 85% absorption; liver as major depot |

| Genskow et al., 2015 | Endocrine Effects | Inhibition of dopamine uptake; NOAEL identified |

| Australian Government Report | Environmental Impact | Recommendations for reduced HBCD use |

Mécanisme D'action

The mechanism of action of gamma-hexabromocyclododecane involves its interaction with biological molecules, leading to various toxic effects. It can disrupt endocrine functions by mimicking or interfering with hormone activities. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

Comparaison Avec Des Composés Similaires

Gamma-Hexabromocyclododecane is often compared with other brominated flame retardants such as:

Alpha-Hexabromocyclododecane: Similar in structure but differs in its metabolic pathways and environmental persistence.

Beta-Hexabromocyclododecane: Less prevalent but shares similar toxicological profiles.

Tetrabromobisphenol A: Another widely used brominated flame retardant with different applications and toxicological effects

This compound is unique due to its specific isomeric form, which influences its behavior in biological and environmental systems .

Activité Biologique

Gamma-Hexabromocyclododecane (γ-HBCD) is a brominated flame retardant widely used in various consumer products, particularly in polystyrene foams. Its chemical structure, characterized by a cycloaliphatic framework, sets it apart from other high-production volume flame retardants. Despite its utility, concerns regarding its biological activity and potential health risks have prompted extensive research. This article explores the biological activity of γ-HBCD, focusing on its pharmacokinetics, toxicological effects, and mechanisms of action.

- Chemical Formula : C₁₂H₁₈Br₆

- Molecular Weight : 641.7 g/mol

- CAS Number : 134237-52-8

Pharmacokinetics

Studies have employed physiologically based pharmacokinetic (PBPK) models to understand the absorption, distribution, metabolism, and excretion (ADME) of γ-HBCD in mammals. Key findings include:

- Absorption and Distribution : γ-HBCD is absorbed through the gastrointestinal tract and distributed to various tissues, including the liver, adipose tissue, and brain. A study demonstrated that approximately 80% of the administered dose was accounted for in urine and feces, indicating significant retention in tissues .

- Metabolism : Research indicates that γ-HBCD undergoes metabolic conversion to various hydroxylated metabolites. These metabolites can form covalent bonds with proteins and lipids, potentially leading to toxicity .

- Excretion : The compound is primarily excreted via urine and feces, with distinct metabolic products identified that could serve as biomarkers for exposure assessment .

Endocrine Disruption

γ-HBCD has been implicated as an endocrine disruptor, affecting thyroid hormone systems and potentially leading to developmental neurotoxicity. In animal models, exposure has resulted in altered gene expression related to cholesterol biosynthesis and lipid metabolism .

Neurotoxicity

Research has highlighted the neurotoxic potential of γ-HBCD:

- Cell Viability : In vitro studies on SK-N-SH neuroblastoma cells indicated a no observed adverse effect level (NOAEL) for cell viability at 5 μM. In primary cultures of mesencephalic neurons, the no observed effect level (NOEL) for cell loss was determined to be 2.5 μM .

- Dopamine Uptake : γ-HBCD has been shown to inhibit dopamine uptake in brain synaptosomes with an IC50 value of 4 μM . This suggests potential implications for neurodevelopmental disorders.

Cardiovascular Effects

Recent studies have suggested that γ-HBCD may affect cardiovascular health by altering calcium and zinc signaling pathways. Exposure to low concentrations has been associated with disrupted neural signaling in mouse brains, indicating a risk for cardiovascular toxicity .

Human Health Risk Assessment

A case study applying tiered testing for human health risk assessment highlighted the need for comprehensive evaluation of HBCD's biological effects. The study underscored the importance of understanding both acute and chronic exposure scenarios to assess potential health risks effectively .

Environmental Persistence

Environmental studies have shown that γ-HBCD is persistent and bioaccumulative, raising concerns about long-term exposure in humans and wildlife. It has been detected in human breast milk at varying concentrations, indicating widespread environmental contamination .

Summary of Findings

| Aspect | Findings |

|---|---|

| Absorption | Significant retention in tissues; primarily absorbed via gastrointestinal tract |

| Metabolism | Conversion to multiple hydroxylated metabolites; covalent binding potential |

| Excretion | Primarily via urine and feces; distinct metabolites identified |

| Endocrine Disruption | Alters thyroid hormone systems; developmental neurotoxicity implications |

| Neurotoxicity | NOAEL at 5 μM; inhibits dopamine uptake |

| Cardiovascular Effects | Disrupts calcium/zinc signaling; potential cardiovascular toxicity |

| Environmental Persistence | Detected in human breast milk; bioaccumulative |

Propriétés

IUPAC Name |

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-MOCCIAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CC[C@@H]([C@@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873773, DTXSID701016671 | |

| Record name | (+/-)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134237-52-8, 678970-17-7 | |

| Record name | γ-Hexabromocyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Hexabromocyclododecane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-HEXABROMOCYCLODODECANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11I055K0BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .GAMMA.-HEXABROMOCYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Y9J11RMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical concentrations of gamma-HBCD found in the environment?

A1: Concentrations of gamma-HBCD vary significantly depending on the environmental compartment and proximity to potential sources. For instance, in English lakes, gamma-HBCD was detected in water at concentrations ranging from 80 to 270 pg/L and in sediments from 880 to 4800 pg/g dry weight []. In the atmosphere of Guangzhou, China, mean concentrations ranged from 0.69 to 3.09 pg/m3 []. These levels are lower than those reported in Europe but similar to remote or urban sites in the U.S. [].

Q2: How does the presence of gamma-HBCD in the environment impact wildlife?

A2: Studies have shown that gamma-HBCD can accumulate in wildlife, particularly in top predators. For example, in an eastern Canadian Arctic marine food web, total HBCDs, including gamma-HBCD, were found in all species, with concentrations ranging from 0.6 pg/g lipid weight in Arctic cod to 3.9 ng/g lipid weight in narwhal [].

Q3: What is known about the degradation of gamma-HBCD in the environment?

A3: Research indicates that gamma-HBCD can degrade in the environment, potentially through the sequential loss of hydrogen bromide (HBr). Evidence for this degradation pathway comes from the detection of tetrabromocyclododecadienes and pentabromocyclododecenes in sediments [].

Q4: What are the main sources of gamma-HBCD in the environment?

A4: While gamma-HBCD is a major component of technical HBCD mixtures, its relative abundance in environmental samples can vary. In the atmosphere of Guangzhou, China, alpha-HBCD dominated the isomeric profile, suggesting a potential mixture of sources, including local emissions and soil-air exchange []. The presence of gamma-HBCD in car dust at significantly higher levels compared to homes and offices suggests that cars may be a specific source of this isomer [].

Q5: What are the different diastereomers of HBCD, and what is unique about gamma-HBCD?

A5: Hexabromocyclododecane (HBCD) exists as three main diastereomers: alpha-, beta-, and gamma-HBCD. Each diastereomer also exists as a pair of enantiomers. Gamma-HBCD is typically the most abundant diastereomer in technical HBCD mixtures [, , ].

Q6: How does the enantiomeric composition of gamma-HBCD change in the environment and biota?

A6: In a study of English lakes, gamma-HBCD was found to be racemic in water and sediment samples, but enantiomeric enrichment of (+) gamma-HBCD was observed in fish, suggesting enantioselective biotransformation []. Similarly, in an Arctic marine food web, there was an overall preferential enrichment of the (-) alpha-enantiomer relative to the (+) alpha-enantiomer with increasing trophic level, indicating enantioselective bioaccumulation or metabolism [].

Q7: What is known about the toxicity of gamma-HBCD?

A7: While more research is needed on the specific toxicity of gamma-HBCD, studies on the technical HBCD mixture, which contains a significant proportion of gamma-HBCD, have shown potential for endocrine disruption and developmental neurotoxicity []. In juvenile rainbow trout, exposure to gamma-HBCD led to disruptions in the thyroid axis, including altered thyroid hormone levels and thyroid epithelial cell height [].

Q8: How is gamma-HBCD metabolized?

A8: Research suggests that gamma-HBCD can be metabolized by cytochrome P450 enzymes, particularly in the liver [, , ]. This biotransformation process may contribute to the observed shift in diastereomer profiles from gamma-HBCD dominance in technical mixtures to alpha-HBCD dominance in biological samples [].

Q9: What analytical techniques are used to measure gamma-HBCD in environmental and biological samples?

A9: Various analytical methods are employed to measure gamma-HBCD, including gas chromatography-mass spectrometry (GC/MS) [, ], liquid chromatography-mass spectrometry (LC/MS) [, , , , ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , , , ]. The choice of method depends on factors such as the sample matrix, required sensitivity, and the need for isomer-specific or enantiomer-specific analysis.

Q10: Are there challenges in accurately measuring gamma-HBCD enantiomers?

A10: Accurately determining enantiomeric fractions (EFs) of gamma-HBCD can be challenging due to potential instrument and matrix effects during LC/MS analysis. Using labelled surrogates can help correct for these effects and improve the accuracy of EF measurements [].

Q11: What are the major routes of human exposure to gamma-HBCD?

A11: Humans are exposed to gamma-HBCD primarily through diet, particularly the consumption of contaminated fish and shellfish [, ]. Dust ingestion is also considered a significant exposure pathway, especially for toddlers [, ]. Inhalation of indoor and outdoor air contributes to a lesser extent [].

Q12: What are the potential health effects of gamma-HBCD exposure in humans?

A12: While research on the specific health effects of gamma-HBCD in humans is limited, findings from animal studies and in vitro experiments raise concerns about potential endocrine disruption, neurotoxicity, and developmental effects [, , , ]. More research is needed to fully understand the long-term health consequences of gamma-HBCD exposure in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.